N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a fused thiazolo[4,5-d]pyrimidin-7-one core with critical substituents:
- Acetamide side chain substituted with a (4-methylphenyl)methyl group, which may improve lipophilicity and membrane permeability.
The synthesis likely involves acylation of thiazole intermediates with chloroacetyl chloride, followed by reaction with morpholine to introduce the morpholin-4-yl moiety .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-2-4-14(5-3-13)10-20-15(25)11-24-12-21-17-16(18(24)26)28-19(22-17)23-6-8-27-9-7-23/h2-5,12H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQWNGTVGUEVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Attachment of the 4-Methylphenyl Group: The final step involves the attachment of the 4-methylphenyl group via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds related to N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit promising anticancer properties. For instance, thiazolo-pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that modifications in the thiazolo-pyrimidine structure can enhance cytotoxicity against specific tumors, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research has demonstrated that thiazolo-pyrimidine derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis . This property could be leveraged for developing new antibiotics in the face of rising antibiotic resistance.
Biological Research
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit various enzymes. For example, studies indicate that certain derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to anti-inflammatory effects and may be beneficial in treating conditions like arthritis .
4. Targeting Protein Kinases
Another area of interest is the compound's potential as a protein kinase inhibitor. Protein kinases are vital in cell signaling pathways and are often implicated in cancer progression. Compounds with similar structures have been shown to inhibit specific kinases involved in tumor growth and metastasis . This application opens avenues for targeted cancer therapies.
Material Sciences
5. Development of Functional Materials
In material science, thiazolo-pyrimidine derivatives have been explored for their electronic properties. The incorporation of such compounds into polymers can enhance conductivity and stability, making them suitable for applications in organic electronics and sensors . The unique structure allows for tunable electronic properties based on the substituents attached to the core structure.
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Lipophilicity : The target compound’s morpholin-4-yl and 4-methylbenzyl groups balance solubility and membrane permeability, a critical factor in drug development.
- Synthetic Flexibility : The acetamide side chain allows modular derivatization, as seen in and , enabling rapid SAR studies.
- Unanswered Questions : The evidence lacks direct data on the target compound’s pharmacokinetics or target specificity. Further studies could explore its activity against kinases or inflammatory targets.
Biological Activity
N-[(4-methylphenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine moiety and a morpholine group. Its molecular formula is , which contributes to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazolo-pyrimidines have shown efficacy against various pathogens by disrupting cell wall synthesis and inhibiting nucleic acid synthesis .
- Anticancer Properties : The thiazolo-pyrimidine scaffold is known for its anticancer effects. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
- Enzyme Inhibition : The morpholine moiety may enhance the compound's ability to inhibit specific enzymes involved in disease progression, such as those implicated in cancer metabolism or bacterial resistance mechanisms .
Biological Activity Data
A summary of key biological activities observed in studies involving this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial properties of various thiazolo-pyrimidine derivatives, including our compound of interest. It was found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity : In a recent investigation into the anticancer effects of thiazolo-pyrimidine derivatives, this compound was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through caspase activation .
- Enzyme Interaction Studies : Another study focused on the enzyme inhibition properties of morpholine-containing compounds. The findings indicated that the compound effectively inhibited acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
